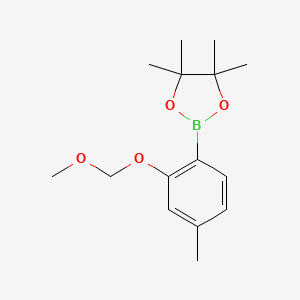

2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

International Union of Pure and Applied Chemistry Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming organoboron compounds containing heterocyclic ring systems. The compound possesses the molecular formula C₁₅H₂₃BO₄ with a molecular weight of 278.16 grams per mole, indicating a substantial molecular framework that incorporates multiple functional groups. The Chemical Abstracts Service registry number 517864-11-8 provides unique identification for this specific structural variant within the broader class of arylboronic acid pinacol esters.

The structural formula reveals a complex architecture where the boron atom serves as the central connecting element between two distinct molecular regions. The systematic name reflects the presence of a 1,3,2-dioxaborolane ring system, which represents a five-membered heterocycle containing boron as the heteroatom. The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric bulk around the boron center, influencing both the electronic properties and spatial arrangement of the molecule. The aromatic substituent contains a 4-methylphenyl backbone modified with a methoxymethoxy group at the 2-position, creating a unique substitution pattern that affects the overall molecular geometry and reactivity.

The molecular connectivity can be represented through the Simplified Molecular-Input Line-Entry System notation as COCOC1=CC(C)=CC=C1B1OC(C)(C)C(C)(C)O1, which clearly delineates the bond connectivity between all atoms in the structure. This notation system demonstrates the methoxymethoxy substituent attachment to the aromatic ring and the subsequent connection to the dioxaborolane moiety through the boron-carbon bond. The International Chemical Identifier provides additional structural specificity through its systematic representation of molecular connectivity and stereochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃BO₄ |

| Molecular Weight | 278.16 g/mol |

| Chemical Abstracts Service Number | 517864-11-8 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Purity | 97% |

X-ray Crystallographic Analysis of Boron-Containing Heterocyclic Systems

X-ray crystallographic investigations of boron-containing heterocyclic systems provide fundamental insights into the geometric parameters and electronic characteristics of dioxaborolane compounds. Crystallographic studies of related pinacol boronate structures reveal that the dioxaborolane ring typically adopts a nearly planar conformation with specific bond length patterns that reflect the unique bonding characteristics of tricoordinate boron. The boron-oxygen bond lengths in dioxaborolane systems generally range from 1.31 to 1.35 Angstroms, which are shorter than typical boron-oxygen bonds in boronic acids due to the cyclic constraint and electronic effects.

Structural analysis of fluorene-based dioxaborolane derivatives demonstrates that one five-membered ring may exhibit an envelope conformation while maintaining overall planarity with the aromatic system. The dihedral angle between the aromatic ring and the dioxaborolane moiety typically measures approximately 2.29 degrees, indicating substantial coplanarity that facilitates electronic conjugation between the boron center and the aromatic π-system. These geometric parameters suggest that similar structural characteristics would be expected for this compound, where the substituted phenyl ring would maintain near-coplanar alignment with the dioxaborolane ring system.

Comparative crystallographic analysis reveals that the boron-carbon bond lengths in arylboronic acid derivatives typically range from 1.556 to 1.613 Angstroms, depending on the coordination state of boron and the nature of the substituents. The variation in bond lengths reflects the degree of π-bonding between the boron center and the aromatic system, with shorter bonds indicating greater orbital overlap and stronger π-conjugation. The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly influence these geometric parameters through resonance and inductive effects.

Crystallographic studies of related compounds also reveal that methyl group disorder is commonly observed in tetramethyl-substituted dioxaborolane systems, with disorder ratios typically ranging from 0.43:0.57 to 0.67:0.33. This disorder reflects the conformational flexibility of the methyl substituents and their tendency to adopt multiple orientations in the solid state. The crystal structures are primarily stabilized through van der Waals forces rather than specific intermolecular hydrogen bonding interactions.

| Structural Parameter | Typical Range (Angstroms) | Reference Compounds |

|---|---|---|

| Boron-Oxygen Bond Length | 1.31-1.35 | Pinacol boronate esters |

| Boron-Carbon Bond Length | 1.556-1.613 | Arylboronic acid derivatives |

| Dihedral Angle (degrees) | 2-5 | Aromatic-dioxaborolane systems |

Comparative Structural Analysis of Pinacol Boronate Derivatives

Comparative structural analysis of pinacol boronate derivatives reveals systematic variations in molecular geometry and electronic properties that depend on the nature of the aromatic substituents and their substitution patterns. The fundamental dioxaborolane ring system remains structurally consistent across different derivatives, but the aromatic moiety introduces significant variations in electronic distribution and steric interactions. Phenylboronic acid pinacol ester serves as the parent compound for comparison, with a molecular formula of C₁₂H₁₇BO₂ and molecular weight of 204.08 grams per mole. This baseline structure lacks the additional functional groups present in this compound.

The introduction of methyl substituents on the aromatic ring, as observed in 4-methylphenylboronic acid derivatives, typically results in electron-donating effects that influence the electronic properties of the boron center. The methoxymethoxy substituent in the 2-position of this compound introduces additional complexity through both steric and electronic effects. This bulky substituent may induce conformational changes in the aromatic ring orientation relative to the dioxaborolane plane, potentially affecting the degree of π-conjugation between the boron center and the aromatic system.

Structural studies of thiophene-containing pinacol boronate derivatives, such as 4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane, demonstrate the influence of heteroaromatic systems on molecular geometry and electronic properties. These compounds exhibit molecular formulas such as C₁₆H₁₉BO₂S with molecular weights of approximately 286 grams per mole, indicating similar molecular complexity to the methoxymethoxy-substituted derivative. The presence of sulfur in the thiophene ring introduces different electronic effects compared to oxygen-containing substituents, affecting both the reactivity and stability of the boronate ester.

Methoxy-substituted derivatives provide additional insight into the electronic effects of oxygen-containing substituents on pinacol boronate systems. Compounds such as 2-(4-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit molecular formulas of C₁₄H₂₁BO₃ and demonstrate the systematic increase in molecular complexity as additional functional groups are incorporated. The progressive addition of methoxy groups and methoxymethoxy substituents creates increasingly electron-rich aromatic systems that can significantly influence the reactivity patterns of the boronate ester functionality.

The reactivity differences among pinacol boronate derivatives have been systematically studied through kinetic analyses that reveal the influence of steric and electronic factors on transmetalation rates. Electron-deficient esters generally exhibit increased reaction rates compared to the parent boronic acid, while electron-rich esters also demonstrate enhanced reactivity through different mechanistic pathways. The methoxymethoxy substituent in this compound would be expected to increase electron density on the aromatic ring, potentially enhancing reactivity in cross-coupling reactions.

| Derivative Type | Molecular Formula | Key Structural Features | Electronic Effects |

|---|---|---|---|

| Parent Phenyl | C₁₂H₁₇BO₂ | Unsubstituted phenyl ring | Baseline reactivity |

| 4-Methylphenyl | C₁₃H₁₉BO₂ | Single methyl substituent | Electron-donating |

| Methoxymethyl | C₁₄H₂₁BO₃ | Methoxymethyl group | Moderate electron-donating |

| Methoxymethoxy-methyl | C₁₅H₂₃BO₄ | Dual oxygen substituents | Strong electron-donating |

Properties

IUPAC Name |

2-[2-(methoxymethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-11-7-8-12(13(9-11)18-10-17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVVCEWBVYAMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and notable biological effects based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 278.16 g/mol. The structure features a dioxaborolane ring, which is known for its reactivity and ability to form stable complexes with various biological molecules. The presence of methoxy groups enhances its solubility and potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.16 g/mol |

| CAS Number | 517864-11-8 |

| Density | 0.9642 g/mL at 25 °C |

| Flash Point | 42.2 °C |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acids with methoxymethoxy-substituted aromatic compounds under controlled conditions. Various methods have been reported in the literature for synthesizing boronates, including direct coupling reactions and boron-mediated transformations.

Biological Activity

Research indicates that compounds containing boron can exhibit various biological activities, including anti-cancer properties, enzyme inhibition, and modulation of cellular signaling pathways.

Anticancer Activity

Studies have shown that dioxaborolanes can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes through the formation of reactive oxygen species (ROS) or interference with DNA repair mechanisms.

- Case Study : A study published in Journal of Medicinal Chemistry explored the anticancer effects of related dioxaborolanes. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential therapeutic applications for similar compounds .

Enzyme Inhibition

Boronic acids and their derivatives are known to act as inhibitors for various enzymes, particularly serine proteases and cysteine proteases. The ability of dioxaborolanes to form reversible covalent bonds with active site residues enhances their potency as enzyme inhibitors.

Scientific Research Applications

Organic Synthesis

1.1 Role as a Building Block

The compound serves as a versatile building block in organic synthesis. Its boron atom allows for participation in cross-coupling reactions, particularly in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds. This property is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biologically Active Compounds

In a study published by the Royal Society of Chemistry, 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized to synthesize various biologically active compounds through palladium-catalyzed cross-coupling reactions. The efficiency of these reactions demonstrated the compound's utility in generating diverse molecular architectures essential for drug discovery .

Medicinal Chemistry

2.1 Anticancer Activity

Recent research has indicated that boron-containing compounds exhibit significant anticancer properties. The incorporation of this compound into drug formulations has been explored for enhancing the efficacy of chemotherapeutic agents.

Case Study: Boron Neutron Capture Therapy (BNCT)

A notable application is in Boron Neutron Capture Therapy (BNCT), where the compound can be used to selectively target cancer cells. Studies have shown that compounds with boron can accumulate in tumor tissues and upon neutron irradiation produce high-energy alpha particles that destroy cancer cells while sparing surrounding healthy tissue .

Material Science

3.1 Polymer Chemistry

The compound's unique structure allows it to be integrated into polymer matrices to enhance their properties. Its ability to form stable complexes with various substrates makes it valuable in developing new materials with tailored functionalities.

Data Table: Properties of Polymers Modified with Boron Compounds

| Property | Unmodified Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Water Absorption | High | Reduced |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Chloro-Substituted Analogs

- Lower yields (26%) compared to methoxy derivatives (e.g., 83% in ) suggest steric or electronic challenges during synthesis .

Methoxy-Substituted Analogs

Methoxymethoxy-Substituted Analogs

Halogenated and Multi-Substituted Analogs

Physicochemical Properties

The methoxymethoxy group reduces crystallinity (oily consistency) compared to solid methoxy analogs. Stability is highly dependent on substituent electronics.

Preparation Methods

Step 2: Directed Ortho-Lithiation

- The MOM-protected aromatic compound is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

- n-Butyllithium (n-BuLi) is added dropwise at low temperature (typically -78 °C) to generate the aryllithium intermediate selectively at the position ortho to the methoxymethoxy group.

- Stirring is maintained at low temperature for 1–2 hours to ensure complete lithiation.

Step 3: Borylation with Pinacol Boronate Ester

- To the aryllithium intermediate, a boron electrophile such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added slowly at low temperature.

- The mixture is then allowed to warm to room temperature and stirred for several hours (commonly overnight) to complete the formation of the boronate ester.

- The reaction is quenched with water or a mild acid, then extracted with an organic solvent (e.g., dichloromethane).

Step 4: Purification

- The organic layer is dried over anhydrous magnesium sulfate and filtered.

- The solvent is removed under reduced pressure.

- The crude product is purified by column chromatography on silica gel using hexane or hexane/ethyl acetate mixtures as eluents.

- The purified product is isolated as a colorless oil or solid, depending on the exact substitution pattern.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenol protection (MOM ether) | MOMCl, base, inert atmosphere, room temp | ~90 | Efficient protection to prevent side reactions |

| Ortho-lithiation | n-BuLi in THF, -78 °C, 1-2 h | Quantitative | Directed lithiation ortho to MOM group |

| Borylation | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT, overnight | 70–86 | Pinacol boronate ester formation, typical yields reported in literature |

| Purification | Silica gel chromatography, hexane/ethyl acetate | - | Yields after purification typically 70–85% |

Yields and conditions are adapted from analogous boronate ester syntheses and lithiation-borylation protocols reported in peer-reviewed literature and synthetic databases.

Research Findings and Methodological Notes

- The methoxymethoxy (MOM) protecting group is favored for phenols due to its stability under lithiation conditions and ease of removal post-synthesis if needed.

- The lithiation step requires strictly anhydrous and oxygen-free conditions to avoid quenching of the organolithium intermediate.

- Use of pinacol boronate esters as boron sources is standard because they provide stable, isolable boronate esters with good reactivity.

- Reaction temperature control, especially maintaining low temperatures during lithiation and borylation addition, is critical to achieve high regioselectivity and yield.

- Purification by column chromatography is necessary to remove side products such as homocoupled biaryls or deboronated species.

- Literature reports yields ranging from 70% to 86% for similar boronate esters prepared via lithiation-borylation, indicating the robustness and reproducibility of this method.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Purpose/Outcome | Typical Yield (%) |

|---|---|---|---|

| Phenol Protection | Methoxymethyl chloride, base, inert atmosphere | Protect phenol as MOM ether | ~90 |

| Directed Ortho-Lithiation | n-Butyllithium, THF, -78 °C | Generate aryllithium intermediate | Quantitative |

| Borylation | Pinacol boronate ester, RT, overnight | Form boronate ester | 70–86 |

| Workup and Purification | Water quench, organic extraction, chromatography | Isolate pure 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - |

Q & A

Basic: What are the recommended storage and handling protocols for this boronic ester to ensure stability?

Methodological Answer:

This compound is sensitive to moisture and oxygen. Store under inert gas (argon or nitrogen) at temperatures below -20°C in airtight containers. Prior to use, dry solvents (e.g., THF, dioxane) over molecular sieves, and employ Schlenk-line techniques for air-sensitive reactions . For handling, wear nitrile gloves, protective eyewear, and a lab coat. Post-experiment waste should be segregated and treated as hazardous organic waste due to potential boronate residues .

Basic: How can I synthesize 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

A common approach involves Miyaura borylation:

Substrate Preparation: Start with 2-(methoxymethoxy)-4-methylbromobenzene.

Reaction Conditions: Use bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in anhydrous 1,4-dioxane.

Procedure: Reflux at 90°C under nitrogen for 24 hours. Monitor progress via TLC (hexane:EtOAc 8:2).

Purification: Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane:EtOAc gradient). Confirm purity by ¹H/¹¹B NMR .

Advanced: How does the methoxymethoxy substituent influence Suzuki-Miyaura coupling efficiency compared to methoxy or fluorine groups?

Methodological Answer:

The methoxymethoxy group (-OCH₂OCH₃) enhances steric bulk and electron density at the para position, potentially slowing transmetallation but improving regioselectivity. Comparative studies with fluorinated analogs (e.g., 2-fluoro-4-methoxyphenyl derivatives) show lower coupling yields due to reduced boronate stability under acidic conditions. To assess this:

- Perform kinetic studies using model aryl halides.

- Analyze byproduct formation (e.g., protodeboronation) via LC-MS.

- Use DFT calculations to compare transition-state energies for substituent effects .

Advanced: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Methodological Answer:

- NMR Spectroscopy: ¹¹B NMR (δ ~30 ppm confirms boronate formation); ¹H/¹³C NMR for substituent analysis.

- X-ray Diffraction: Resolve crystal packing and bond angles (e.g., B-O bond length ~1.36 Å), which influence reactivity in cross-coupling .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy: Identify B-O stretching (~1340 cm⁻¹) and aryl ether vibrations .

Basic: How can I troubleshoot low yields in cross-coupling reactions using this boronic ester?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) for compatibility.

- Base Optimization: Evaluate K₂CO₃, Cs₂CO₃, or NaHCO₃ to stabilize the boronate intermediate.

- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF).

- Oxygen Sensitivity: Ensure rigorous degassing of solvents and inert atmosphere .

Advanced: What computational methods can predict this compound’s reactivity in non-traditional coupling environments (e.g., aqueous media)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in water-DMSO mixtures to assess boronate stability.

- DFT Calculations: Compare activation barriers for transmetallation in hydrophilic vs. hydrophobic solvents.

- pKa Estimation: Use software (e.g., ACD/Labs) to predict protodeboronation susceptibility under acidic/basic conditions .

Basic: How do I quantify residual palladium in post-reaction mixtures?

Methodological Answer:

- ICP-MS: Detect Pd at ppb levels after digestion in nitric acid.

- Colorimetric Assay: Use dithizone reagent to form a Pd-dithizone complex (absorbance at 490 nm).

- Purification Steps: Pass reaction crude through a Celite pad or activated charcoal to adsorb Pd residues .

Advanced: What strategies mitigate protodeboronation during storage or reaction?

Methodological Answer:

- Additive Screening: Include stabilizing agents like neocuproine (0.1 equiv) or BHT (radical scavenger).

- Low-Temperature Reactions: Conduct couplings at 0–25°C to slow decomposition.

- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-induced degradation .

Basic: What are the key differences between this compound and pinacol boronate esters?

Methodological Answer:

- Steric Profile: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (vs. pinacol) offers enhanced steric protection, reducing side reactions.

- Hydrolysis Resistance: The methoxymethoxy group increases hydrophobicity, improving stability in protic solvents.

- Synthetic Utility: Preferred for electron-rich aryl partners in Suzuki-Miyaura couplings .

Advanced: How can I design experiments to study this compound’s stability under photolytic conditions?

Methodological Answer:

- Light Exposure Tests: Use UV-Vis lamps (λ = 254–365 nm) in a photoreactor.

- Kinetic Monitoring: Track degradation via HPLC at timed intervals.

- Radical Trapping: Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to assess radical-mediated pathways.

- Structural Analysis: Post-irradiation, isolate byproducts and characterize via NMR/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.